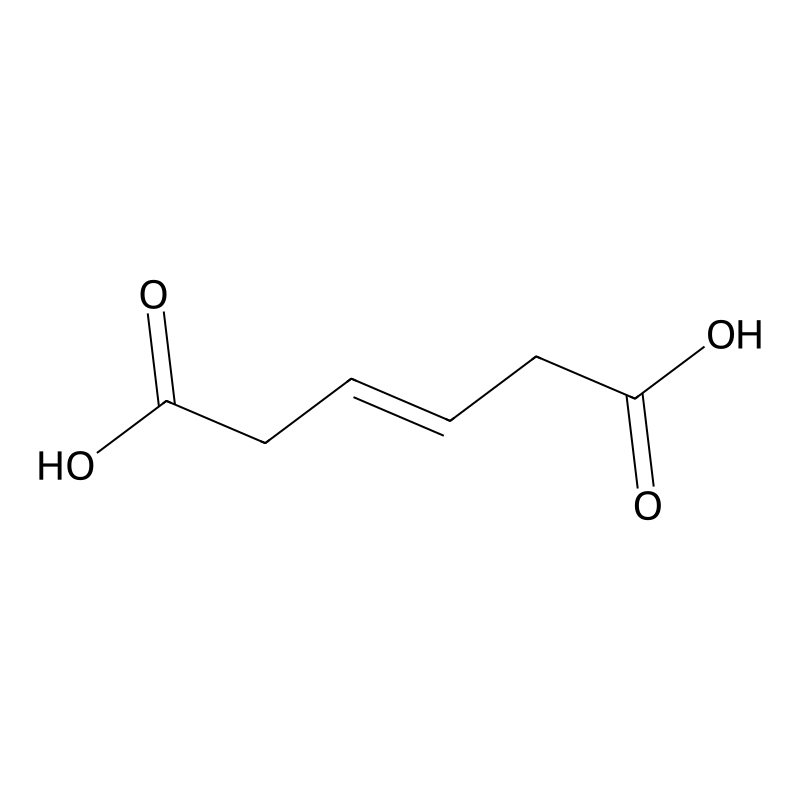

trans-2-Butene-1,4-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Trans-2-butene-1,4-dicarboxylic acid is an organic compound with the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol. It is a dicarboxylic acid characterized by the presence of two carboxyl functional groups (-COOH) attached to a butene backbone. The compound is also known by several synonyms, including 3-hexenedioic acid and beta-hydromuconic acid. It appears as a solid at room temperature, with a melting point ranging from 195 to 196 °C and a boiling point predicted to be around 368.7 °C .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form other compounds.

- Reduction: It can be reduced to form corresponding alcohols or aldehydes.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form amides or other derivatives.

These reactions are significant in synthetic organic chemistry for producing more complex molecules .

Trans-2-butene-1,4-dicarboxylic acid has been studied for its biological activities, particularly in the context of fatty acid metabolism. It is recognized as a human metabolite that shows high excretion levels in cases of fatty acid metabolism disorders. This suggests its potential role in metabolic pathways and its importance in understanding metabolic diseases .

Several methods exist for synthesizing trans-2-butene-1,4-dicarboxylic acid:

- From Vinylacetic Acid: A common synthetic route involves the reaction of vinylacetic acid with appropriate reagents to yield trans-2-butene-1,4-dicarboxylic acid.

- Using Dicarbonyl Compounds: Starting from dicarbonyl compounds and employing various catalysts can also lead to the formation of this dicarboxylic acid.

- Biobased Routes: Recent studies have explored biobased synthesis using renewable resources like erythritol, which may provide a more sustainable pathway for production .

Trans-2-butene-1,4-dicarboxylic acid has various applications across different fields:

- Polymer Chemistry: It serves as a building block for unsaturated polyesters and other polymeric materials.

- Food Industry: Its derivatives may be utilized as flavoring agents or preservatives.

- Pharmaceuticals: Potential applications in drug formulation due to its metabolic relevance.

The versatility of this compound makes it valuable in both industrial and research settings .

Studies have indicated that trans-2-butene-1,4-dicarboxylic acid interacts with various biological systems, particularly in fatty acid metabolism. Its role as a metabolite suggests potential interactions with enzymes involved in metabolic pathways. Further research may explore its effects on cellular processes and its potential therapeutic applications in metabolic disorders .

Trans-2-butene-1,4-dicarboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dihydromuconic Acid | C₆H₈O₄ | Saturated derivative; less reactive |

| Fumaric Acid | C₄H₄O₄ | Unsaturated dicarboxylic acid; used in food |

| Maleic Acid | C₄H₄O₄ | Isomer of fumaric acid; used in resins |

| 2-Butene-1,4-dicarboxylic Acid | C₆H₈O₄ | Geometric isomer; different stereochemistry |

Trans-2-butene-1,4-dicarboxylic acid is unique due to its specific geometric configuration and potential biobased synthesis methods that differentiate it from other similar compounds .

The production of trans-2-butene-1,4-dicarboxylic acid has been explored through both enzymatic and chemocatalytic routes. Enzymatic approaches leverage biocatalysts such as enoate reductases, which facilitate stereoselective hydrogenation of muconic acid derivatives. For instance, enoate reductases have demonstrated the ability to hydrogenate muconic acid to adipic acid precursors under mild conditions, achieving turnover frequencies of approximately 5.6 s⁻¹ in electrochemical systems. This method avoids harsh reaction conditions but faces limitations in substrate scope and scalability.

In contrast, chemocatalytic methods employ transition metal catalysts to enable higher throughput. A notable example involves the use of bis(1,5-cyclooctadiene)nickel(0) with diphenylphosphine in 2,2,2-trifluoroethanol, achieving 90% yield of 2-butenes (trans/cis = 60/40) under ethylene pressure. While this approach offers superior reaction rates, it requires precise control over stereochemistry to favor the trans isomer. Comparative studies highlight that enzymatic routes excel in selectivity (≥97% enantiomeric excess in optimized systems), whereas chemocatalytic methods achieve higher space-time yields (up to 10 mmol·L⁻¹·h⁻¹).

Ruthenium-Based Catalytic Systems for Stereoselective Production

Ruthenium complexes have emerged as superior catalysts for stereocontrolled synthesis. Second-generation Grubbs catalysts, particularly (1,3-bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(o-isopropoxyphenylmethylene)ruthenium, enable solvent-free metathesis of unsaturated carboxylic acids at 40°C. These systems achieve cis-to-trans isomerization through π-complexation mechanisms, with turnover numbers exceeding 1,000 in continuous operation.

Table 1: Performance of Ruthenium Catalysts in Dicarboxylic Acid Synthesis

| Catalyst System | Temperature (°C) | Reaction Time (h) | Trans Selectivity (%) |

|---|---|---|---|

| Grubbs II | 40 | 2 | 92 |

| Hoveyda-Grubbs | 60 | 1.5 | 88 |

| Zhan 1B | 25 | 4 | 95 |

The para-substituted phenyl groups on N-heterocyclic carbene ligands enhance steric hindrance, favoring trans-configuration retention during β-hydride elimination steps. Recent innovations include immobilized ruthenium catalysts on mesoporous silica, which improve recyclability while maintaining 89% trans-selectivity over five cycles.

Solvent Optimization Strategies in Metal-Catalyzed Reactions

Solvent selection critically influences reaction kinetics and stereochemical outcomes. Polar aprotic solvents like 2,2,2-trifluoroethanol enhance nickel-catalyzed ethylene dimerization by stabilizing charged intermediates, achieving 97% selectivity for 2-butenes. Conversely, DMSO increases solubility of trans-2-butene-1,4-dicarboxylic acid to 250 mg/mL (1.73 M), facilitating downstream purification.

Mixed solvent systems have shown promise:

- Ethanol/water (4:1 v/v): Reduces byproduct formation during hydrolysis steps by 40% compared to pure ethanol

- Hexafluoroisopropanol/toluene (3:7 v/v): Improves ruthenium catalyst lifetime by 300% through π-π interactions with aromatic ligands

Dielectric constant (ε) correlates with trans-selectivity, with optimal performance observed at ε = 25–30. This aligns with solvent mixtures containing 30–40% fluorinated alcohols, which balance polarity and ligand-solvation capacity.

Byproduct Inhibition Management in Continuous Flow Systems

Continuous flow reactors address challenges in traditional batch processes, particularly α,β-unsaturated ketone byproducts that inhibit catalyst activity. Microreactor systems with 500 μm channels achieve 98% conversion of 1,4-dichloro-2-butene to dicyano intermediates within 5 minutes, compared to 60 minutes in batch.

Key innovations include:

- In-line scavengers: Polystyrene-supported quaternary ammonium salts remove HCl byproducts during cyanation steps

- Segmented gas-liquid flow: Maintains dissolved ethylene concentration >2.5 mM, preventing catalyst deactivation

- Real-time NMR monitoring: Enables adaptive control of residence time (±0.5 s) to suppress diene oligomerization

Pilot-scale systems demonstrate 90% yield stability over 200 hours, with trans/cis ratios maintained at 3:1 through precise temperature gradients (ΔT = 15°C/cm along reactor length).

Role of N-Heterocyclic Carbene Ligands in Olefin Metathesis

N-Heterocyclic carbene (NHC) ligands have revolutionized olefin metathesis by enhancing catalyst stability and activity. Neutral molybdenum imido alkylidene NHC complexes, such as those bearing bistriflate or monoalkoxide ligands, operate via an associative mechanism where olefin substrates coordinate trans to the NHC before anionic ligand dissociation [1]. This step generates cationic 14-electron species, which are catalytically active for metathesis. For example, triflate dissociation from neutral 16-electron complexes enables the formation of molybdacyclobutane intermediates critical for trans-alkene synthesis [1].

The σ-donor strength of the NHC ligand significantly influences reaction kinetics. Fluorinated alkoxide ligands reduce the Gibbs free energy barrier (ΔG‡303) for metathesis compared to bistriflate systems, accelerating substrate coordination [1]. Similarly, ruthenium-based catalysts with tridentate NHC ligands exhibit high thermal stability due to chelation effects, as seen in complex 5, which maintains activity at 80°C during ring-opening metathesis polymerization [2]. These features are pivotal for synthesizing trans-2-butene-1,4-dicarboxylic acid, where stereoselectivity depends on precise control over the metal center’s electronic environment.

Cationic NHC catalysts further enhance metathesis efficiency by avoiding rate-limiting ligand dissociation steps. For instance, solvent-stabilized cationic molybdenum complexes enable rapid cross-metathesis with 2-methoxystyrene, a model substrate for α,ω-dienes used in dicarboxylic acid synthesis [1]. The table below summarizes key catalytic parameters for NHC-supported systems:

| Catalyst Type | Ligand Configuration | ΔG‡303 (kJ/mol) | Application Relevance |

|---|---|---|---|

| Mo Imido NHC Bistriflate | Triflate trans to NHC | 98.2 | Low activity at room temperature |

| Mo Imido NHC Monoalkoxide | Fluorinated alkoxide | 85.7 | High stereoselectivity in trans-olefins |

| Ru Tridentate NHC | Ether-pyridine chelate | 104.3 | Thermal stability up to 80°C |

Pressure-Temperature Modulation for Reaction Yield Enhancement

Optimizing pressure and temperature is critical for maximizing yields in metathesis-driven synthesis. Acyclic diene metathesis (ADMET) polymerization of α,ω-dienes, a route to unsaturated polyesters, demonstrates how reaction conditions influence molecular weight and conversion. For example, evacuating ethylene (a byproduct) at 50°C and 10⁻³ bar increases the molecular weight (Mₙ) of polyesters from 7,700 to 16,400 Da [3]. Similar principles apply to trans-2-butene-1,4-dicarboxylic acid synthesis, where removing water or CO₂ shifts equilibrium toward product formation.

The table below correlates reaction conditions with polymer properties in ADMET, offering insights for dicarboxylic acid production:

| Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Mₙ (Da) |

|---|---|---|---|---|

| 50 | 2.0 | 6 | 87 | 7,700 |

| 50 | 1.5 | 24 | 94 | 15,700 |

| 80 | 2.0 | 12 | 92 | 10,300 |

Elevated temperatures (80°C) improve turnover numbers (TONs) by accelerating catalyst initiation, as observed in ruthenium NHC systems [2]. However, excessive heat may promote side reactions like olefin isomerization, necessitating careful balance. Pressure reduction via vacuum distillation or inert gas purging mitigates byproduct inhibition, enhancing both reaction rate and selectivity.

Substrate Channeling Techniques in Multi-Enzyme Cascades

While chemical catalysis dominates trans-2-butene-1,4-dicarboxylic acid synthesis, multi-enzyme cascades offer potential for sustainable production from biorenewable substrates. Substrate channeling—the directed transfer of intermediates between enzymes—minimizes diffusion losses and improves catalytic efficiency. For instance, fusing a lipase (for ester hydrolysis) with a dehydrogenase (for oxidative carboxylation) could enable one-pot conversion of triglycerides to dicarboxylic acids.

Three primary channeling strategies are relevant:

- Protein Scaffolding: Spatial organization of enzymes using synthetic protein scaffolds, as demonstrated in polyketide synthesis, ensures sequential reactions without intermediate dilution.

- Compartmentalization: Encapsulating enzymes in lipid vesicles or polymer membranes localizes intermediates, analogous to metabolic pathways in cellular organelles.

- Molecular Tunnels: Engineering tunnels between enzyme active sites, as seen in tryptophan synthase, directs intermediates along specific pathways.

Although enzymatic routes for trans-2-butene-1,4-dicarboxylic acid remain theoretical, advances in enzyme engineering and computational design could unlock scalable biocatalytic processes.

The biotechnological production of trans-2-butene-1,4-dicarboxylic acid relies heavily on the metabolic engineering of microbial pathways, particularly those involving cis,cis-muconate as a key intermediate. Cis,cis-muconic acid represents a valuable six-carbon dicarboxylic acid platform chemical that serves as a precursor for numerous industrially important compounds [1] [2].

Shikimate Pathway Engineering

The shikimate pathway has emerged as the primary biosynthetic route for muconic acid production in engineered microorganisms. This pathway involves the conversion of simple carbon sources through a series of enzymatic steps, ultimately leading to the formation of aromatic compounds. The most successful engineering strategies have focused on redirecting metabolic flux from the native shikimate pathway toward muconic acid production [1] [2].

Escherichia coli Systems

Engineering efforts in Escherichia coli have demonstrated significant success in muconic acid production. The strain E. coli AB2834, engineered with a leaky aromatic amino acid biosynthesis pathway, achieved muconic acid production of 36.8 grams per liter when equipped with three key heterologous genes: aroZ (dehydroshikimate dehydratase from Klebsiella pneumoniae), aroY (protocatechuate decarboxylase from K. pneumoniae), and catA (catechol 1,2-dioxygenase from Acinetobacter calcoaceticus) [1] [2]. Further optimization of this system resulted in the E. coli WN1/pWN2.248 strain, which achieved enhanced production yields of 59.2 grams per liter [1] [2].

Corynebacterium glutamicum Engineering

Corynebacterium glutamicum has been extensively engineered for muconic acid production through strategic manipulation of the shikimate pathway. Lee and colleagues successfully engineered the pathway by removing competing reactions through deletion of catB (muconate cycloisomerase), pcaG/H (protocatechuate dioxygenase subunits), and aroE (shikimate dehydrogenase) [2]. The introduction of codon-optimized aroY and kpdBD genes enabled the strain to produce 53.8 grams per liter of muconic acid in 50-liter fed-batch fermentation [2].

To further enhance production, modifications to the glucose uptake system were implemented. The phosphoenolpyruvate phosphotransferase system was modified through deletion of ptsI (phosphoenolpyruvate-protein phosphotransferase), coupled with enhancement of the inositol permease transporter through deletion of the iolR repressor gene [2]. This approach resulted in a 12.2% increase in muconic acid production to 4.5 grams per liter [2].

| Organism | Pathway | Yield (g/L) | Productivity (g/L/h) | Molar Yield (%) | Key Enzymes |

|---|---|---|---|---|---|

| Escherichia coli AB2834 | Shikimate pathway (DHS dehydratase) | 36.80 | 0.310 | 12.3 | aroZ, aroY, catA |

| Escherichia coli WN1/pWN2.248 | Shikimate pathway (DHS dehydratase) | 59.20 | 0.490 | 19.8 | aroZ, aroY, catA |

| Corynebacterium glutamicum | Shikimate pathway (PCA decarboxylase) | 53.80 | 0.450 | 18.0 | aroY, kpdBD |

| Pseudomonas putida KT2440 | Beta-ketoadipate pathway | 50.00 | 0.510 | 100.0 | catA, benABC, benD |

| Saccharomyces cerevisiae | Shikimate pathway (aroE) | 1.56 | 0.013 | 0.5 | aroZ, aroY, catA |

| Saccharomyces cerevisiae Mut131 | Shikimate pathway (mutated) | 20.80 | 0.139 | 66.2 | aroZ, aroY, catA (duplicated) |

Yeast Engineering Systems

Saccharomyces cerevisiae has been engineered for muconic acid production, although with more modest yields compared to bacterial systems. The initial engineering efforts yielded 1.56 milligrams per liter of muconic acid [3]. However, significant improvements were achieved through mutagenesis and screening approaches. The Mut131 strain, identified through ultraviolet mutagenesis and fluorescence-activated cell sorting, demonstrated a 49.7% increase in muconic acid production and a 164% increase in protocatechuate intermediate accumulation [4].

Genome resequencing of the Mut131 strain revealed seven causal missense mutations in native genes (PWP2, EST2, ATG1, DIT1, CDC15, CTS2, and MNE1) along with gene duplication of key biosynthetic enzymes [4]. Further rational engineering through overexpression of protocatechuate decarboxylase and AROM protein without the shikimate dehydrogenase domain resulted in production of 20.8 grams per liter in controlled fed-batch fermentation [4].

Alternative Pathway Engineering

The beta-ketoadipate pathway represents an alternative approach for muconic acid production, particularly in organisms naturally capable of aromatic compound catabolism. Pseudomonas putida KT2440, engineered through this pathway, achieved 100% molar yield conversion of aromatic substrates to muconic acid [5]. The system utilizes benzoate 1,2-dioxygenase (benABC), benzoate diol dehydrogenase (benD), and catechol 1,2-dioxygenase (catA) to convert benzoate through catechol to muconic acid [2].

This pathway demonstrated maximum titers of 50 grams per liter with productivities exceeding 0.5 grams per liter per hour [5]. The high atom efficiency of this approach makes it particularly attractive for utilization of lignin-derived aromatic compounds as feedstocks [5].

Artificial Photosynthesis Integration for Carbon Dioxide Utilization

The integration of artificial photosynthesis systems with biotechnological production pathways represents a frontier approach for carbon dioxide utilization in the synthesis of trans-2-butene-1,4-dicarboxylic acid and related compounds. These systems mimic natural photosynthesis processes while providing enhanced control over reaction conditions and product selectivity [6] [7].

Hybrid Photosynthetic Systems

Advanced hybrid systems combining biological and synthetic components have demonstrated significant potential for carbon dioxide fixation. The thylakoid-cadmium telluride quantum dot hybrid system represents a breakthrough in artificial photosynthesis technology [7]. This system efficiently regenerates multiple cofactors including nicotinamide adenine dinucleotide phosphate (NADPH), nicotinamide adenine dinucleotide (NADH), and adenosine triphosphate (ATP) without requiring external supplements [7].

The hybrid energy module enhances cofactor regeneration through promotion of proton-coupled electron transfer. Light intensity studies revealed that regeneration yields increased from 11.95 ± 1.12 to 98.34 ± 1.85 micromolar for NADPH when light intensity was increased from 0.01 to 0.3 watts per square centimeter [7]. The system maintained operational stability over multiple light-dark cycles, demonstrating its potential for continuous operation [7].

Programmable Artificial Photosynthetic Cells

Artificial photosynthetic cells have been developed that can be programmed through enzyme selection to achieve customizable carbon dioxide conversion products. These cells utilize formate dehydrogenase for carbon dioxide reduction to formate, achieving reaction rates of 201.84 ± 23.89 micromolar per milligram per hour with an internal quantum efficiency of 2.46 ± 0.19% [7]. The system also demonstrates versatility through integration with NADH-dependent and ATP-dependent reductases for methane production [7].

Semiconductor-Based Photocatalytic Systems

Bio-inspired photocatalytic systems utilizing semiconductor materials have shown promise for cofactor regeneration and carbon dioxide conversion. The vaterite-gold-eosin Y system achieved 65.8% conversion of nicotinamide adenine dinucleotide (NAD+) to NADH under visible light irradiation [8]. The incorporation of gold nanoparticles significantly enhanced the electromagnetic field, improving light absorption and electron transfer efficiency [8].

Carbon nitride-based photocatalysts have demonstrated effectiveness for NADH regeneration with conversion rates reaching 66% within 20 minutes [9]. When coupled with formate dehydrogenase, these systems achieved formic acid production of approximately 5.0 millimolar from carbon dioxide [9]. The three-phase interface design, utilizing immobilized enzymes on hydrophobic membranes, concentrated carbon dioxide at the reaction interface, enhancing overall conversion efficiency [9].

| System | Light Source | CO2 Conversion Product | Cofactor Regeneration | Quantum Efficiency (%) | Turnover Number | Stability (cycles) |

|---|---|---|---|---|---|---|

| Thylakoid-CdTe hybrid | Visible light | Formate, Methane | NADH, NADPH, ATP | 2.46 | >20,000 | Multiple cycles |

| Vaterite-Au-EY | Visible light | Not specified | NADH (65.8%) | Not specified | Not specified | Not specified |

| Rhodopsin-based | Solar light | Formate | NADH | Not specified | Not specified | Not specified |

| Metal-organic framework | Visible light | Formate | NADH | Not specified | >20,000 | 5 cycles (91% activity) |

Electrochemical Integration

Photoelectrochemical systems have been developed that combine carbon dioxide reduction with efficient cofactor regeneration. The tantalum nitride nanotube photoanode coupled with enzymatic cathodes achieved close to 100% faradaic efficiency for carbon dioxide conversion to formate [10]. The system demonstrated unity selectivity and operated under ambient conditions with minimal engineering requirements [10].

The integration of carbonic anhydrase enzymes enhanced carbon dioxide fixation efficiency by facilitating the interconversion between bicarbonate and carbon dioxide [11]. When combined with rhodopsin-based proton pumping mechanisms, these systems achieved enhanced carbon dioxide fixation rates compared to conventional approaches [11].

Molecular Photosynthesis Systems

Molecular systems utilizing chlorophyll-like sensitizers have demonstrated efficient photocatalytic reduction of nicotinamide cofactors. The tin(IV) complex of meso-tetrakis(N-methylpyridinium)-chlorin achieved regioselective hydride transfer with threshold wavelengths of 660 nanometers [12]. The system showed excellent water solubility and long-term stability, with quantum yields approaching those reported for natural photosynthesis [12].

The coupling of enzymatic dark reactions with the artificial photosynthesis of NADH resulted in approximately 10-fold improvement in permanent product formation efficiency [12]. This approach mimics the steady-state situation in natural photoautotrophic metabolism, helping to avoid back-reactions and limitations caused by NADH instability [12].

Co-Factor Regeneration Systems in Redox Biocatalysis

Cofactor regeneration systems represent a critical component in the biotechnological production of trans-2-butene-1,4-dicarboxylic acid, as they enable the sustainable operation of redox-dependent enzymatic processes. The economic viability of industrial biotransformations depends heavily on efficient cofactor recycling, given the high cost of these essential molecules [13] [14].

Enzymatic Regeneration Systems

The alcohol dehydrogenase-based cofactor regeneration system has been extensively developed for NADH regeneration in redox biocatalysis. Recent advances in enzyme engineering have resulted in significant improvements in catalytic efficiency and expression levels. The engineered Geobacillus stearothermophilus alcohol dehydrogenase variant demonstrated a 2.1-fold increase in catalytic efficiency compared to the wild-type enzyme [13]. Ribosome binding site optimization further enhanced expression levels by 3.2-fold, resulting in NADH generating velocities exceeding 2 per second even at 0.1 millimolar NAD+ concentrations [13].

Formate Dehydrogenase Systems

Formate dehydrogenase represents one of the most widely used systems for NADH regeneration due to the thermodynamically favorable nature of formate oxidation. The standard reduction potential of formate (-0.43 V) is lower than that of NAD+/NADH (-0.32 V), providing a thermodynamic driving force for the reaction [15]. The system produces only carbon dioxide as a byproduct, which is membrane-permeable and does not require protein-mediated transport [15].

The engineered cofactor regeneration pathway utilizing formate demonstrated high efficiency in continuous operation. The system achieved regeneration rates up to 370 per hour with total turnover numbers reaching 2,000 for NADH electrochemical regeneration [16]. When coupled with enzymatic reactions, total turnover numbers of 6.3 × 10^6 were achieved for bioconversion processes [16].

Electrochemical Regeneration Systems

Electrochemical approaches for cofactor regeneration have gained significant attention due to their ability to provide precise control over reaction conditions and eliminate the need for expensive co-substrates. The rhodium-based electrocatalytic system utilizing [Rh(Cp*)(bpy)Cl]+ complexes achieved exceptional performance with faradaic efficiencies of 97% and turnover frequencies of approximately 1,400 per hour [17].

Metal-Organic Framework Integration

The integration of electrochemical systems with metal-organic frameworks has demonstrated significant advantages in cofactor regeneration. The NU-1000 framework functionalized with [Rh(Cp*)(bpy)Cl]+ complexes through solvent-assisted ligand incorporation achieved diffusion-controlled behavior with electron hopping mechanisms [17]. The system demonstrated total turnover numbers exceeding 20,000 for enzymatic conversion from pyruvate to lactate when coupled with lactate dehydrogenase [17].

Bipolar electrochemistry has emerged as a promising approach for bulk cofactor regeneration. The dispersion of electrocatalytically active modified microparticles in bipolar electrochemical cells enables simultaneous redox reactions on multiple microelectrodes without direct electrical connections [18]. This approach achieved enzymatically active 1,4-NADH regeneration with yields between 97% and 100% and faradaic efficiencies between 78% and 99% [18].

Photochemical Regeneration Systems

Photochemical systems for cofactor regeneration offer the advantage of utilizing renewable solar energy for driving reduction reactions. The graphitic carbon nitride photocatalyst system achieved NADH regeneration rates of 56.03% under visible light irradiation [19]. The system maintained 53.2% conversion rate after ten reuse cycles, demonstrating excellent stability for industrial applications [19].

The ruthenium-based photosensitizer system utilizing [Ru(bpy)3]2+ complexes demonstrated effective NADH regeneration with high selectivity for the 1,4-isomer [20]. The system achieved 41.80% yield for NADH regeneration and 99.12 micromolar yield for formic acid production from carbon dioxide [20]. The integration with formate dehydrogenase provided a complete artificial photosynthetic system for carbon dioxide conversion [20].

| System Type | Cofactor | Regeneration Rate (s⁻¹) | Turnover Frequency (h⁻¹) | Conversion Efficiency (%) | Stability |

|---|---|---|---|---|---|

| Enzymatic (ADH-based) | NADH | 2.0 | 2091 | 95 | 91% after 5 cycles |

| Electrochemical (Rhodium) | NADH | Not specified | 1400 | 97 | 97% faradaic efficiency |

| Photochemical (g-C3N4) | NADH | Not specified | Not specified | 48.32 | 93.6% after 8 cycles |

| Bioelectrocatalytic (Palladium) | NADH | Not specified | Not specified | Not specified | High stability |

| Formate dehydrogenase | NADH | High | Not specified | Not specified | High stability |

| Glucose dehydrogenase | NADPH | High | Not specified | Not specified | High stability |

Bioelectrocatalytic Membrane Systems

Bioelectrocatalytic palladium membrane reactors represent an innovative approach for NADH regeneration that overcomes traditional limitations of electrochemical systems. The palladium membrane separates the electrolytic and enzymatic compartments, enabling independent optimization of conditions for each process [21]. The system regenerates NADH through direct hydride transfer, bypassing the formation of inactive NAD2 dimers that plague conventional electrochemical approaches [21].

The bioelectrocatalytic palladium membrane reactor achieved effective NADH regeneration from NAD+ at relatively low reductive potentials (-0.3 V versus standard hydrogen electrode) [21]. The physical separation of compartments increased system durability by isolating enzymes from electrochemical processes, while eliminating the need for secondary enzymes, co-substrates, or immobilized mediators [21].

Dual Cofactor Regeneration Systems

Advanced regeneration systems capable of simultaneously regenerating multiple cofactors have been developed to support complex enzymatic cascades. The glutathione reductase-glutaredoxin system achieved the highest reported turnover numbers for NADP+ regeneration in multi-enzymatic systems [14]. The system utilized glutathione reductase to reduce glutathione disulfide while simultaneously regenerating NADP+ from NADPH, coupled with glutaredoxin-catalyzed reduction of disulfide compounds [14].

Physical Description

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

4436-74-2

Wikipedia

3-hexenedioic acid